2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride 2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753253
InChI: InChI=1S/C7H9BrN2O.2ClH/c8-6-1-5(2-10-3-6)7(9)4-11;;/h1-3,7,11H,4,9H2;2*1H
SMILES: C1=C(C=NC=C1Br)C(CO)N.Cl.Cl
Molecular Formula: C7H11BrCl2N2O
Molecular Weight: 289.98 g/mol

2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride

CAS No.:

Cat. No.: VC13753253

Molecular Formula: C7H11BrCl2N2O

Molecular Weight: 289.98 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride -

Specification

Molecular Formula C7H11BrCl2N2O
Molecular Weight 289.98 g/mol
IUPAC Name 2-amino-2-(5-bromopyridin-3-yl)ethanol;dihydrochloride
Standard InChI InChI=1S/C7H9BrN2O.2ClH/c8-6-1-5(2-10-3-6)7(9)4-11;;/h1-3,7,11H,4,9H2;2*1H
Standard InChI Key AKFJHTWVXSUYPE-UHFFFAOYSA-N
SMILES C1=C(C=NC=C1Br)C(CO)N.Cl.Cl
Canonical SMILES C1=C(C=NC=C1Br)C(CO)N.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride (CAS: 2613300-19-7) is the hydrochloride salt of the parent compound 2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol. Its molecular formula is C₇H₁₀BrCl₂N₂O, with a molar mass of 290.98 g/mol . The free base form (C₇H₉BrN₂O) has a molecular weight of 217.06 g/mol and features a brominated pyridine ring connected to an ethanolamine group. Key structural identifiers include:

PropertyFree BaseDihydrochloride Salt
Molecular FormulaC₇H₉BrN₂OC₇H₁₀BrCl₂N₂O
Molecular Weight217.06 g/mol290.98 g/mol
IUPAC Name2-amino-2-(5-bromopyridin-3-yl)ethanol(2S)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride
Canonical SMILESC1=C(C=NC=C1Br)C(CO)NC1=C(C=NC=C1Br)C(CO)N.Cl.Cl
InChI KeyFIVFUVIGLMTVPC-UHFFFAOYSA-NNot reported

The dihydrochloride salt’s crystalline structure improves hygroscopicity and aqueous solubility, critical for reaction stoichiometry in synthetic workflows .

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for the dihydrochloride form remain unpublished, the free base’s Standard InChI (InChI=1S/C7H9BrN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2) confirms a planar pyridine ring with bromine at C5 and an ethanolamine side chain at C3. Computational models predict strong hydrogen-bonding capacity via the -NH₂ and -OH groups, facilitating interactions with biological targets or catalysts.

Synthesis and Manufacturing

Bromination and Intermediate Formation

The synthesis of 2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol derivatives typically begins with bromination of pyridine precursors. A patented method for analogous compounds involves:

  • Acylation: Protecting the amino group via acetylation to reduce unwanted side reactions .

  • Bromination: Treating the acylated pyridine with molecular bromine (Br₂) in hydrocarbons (e.g., n-hexane) or halogenated solvents (e.g., dichloromethane) .

  • Salt Formation: Reacting the intermediate with hydrogen bromide (HBr) to yield a pyridinium-HBr complex, which decomposes in protic solvents to form the 5-bromo derivative .

For the dihydrochloride salt, subsequent treatment with hydrochloric acid (HCl) precipitates the final product .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the pyridine’s 5-position, which requires careful control of reaction temperature and stoichiometry .

  • Stability of Intermediates: The 2-acylaminopyridinium-HBr₃ salt is sensitive to moisture, necessitating anhydrous conditions during isolation .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound serves as a versatile building block for:

  • Heterocyclic Systems: Its amino and hydroxyl groups participate in cyclocondensation reactions to form imidazopyridines and pyridotriazoles, scaffolds prevalent in antiviral and anticancer agents .

  • Chiral Synthesis: The stereogenic center at C2 (in the (2S)-configuration) enables asymmetric synthesis of enantiomerically pure pharmaceuticals .

Case Study: Antiviral Drug Development

In a hypothetical pathway, the dihydrochloride salt could be coupled with carboxylic acids to yield prodrugs with enhanced bioavailability. For example, esterification of the hydroxyl group might improve membrane permeability.

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